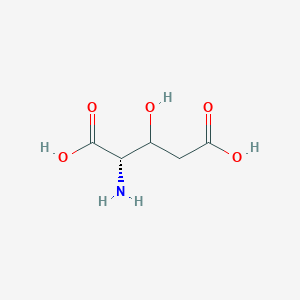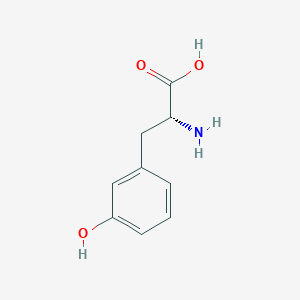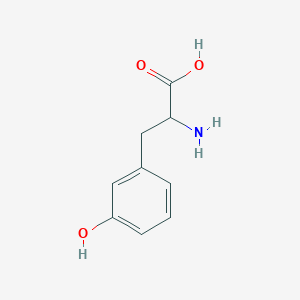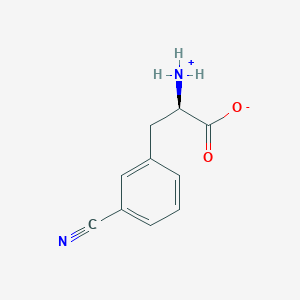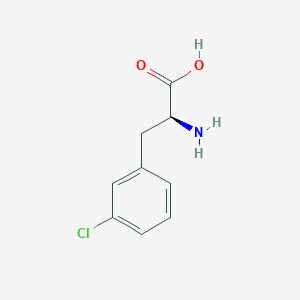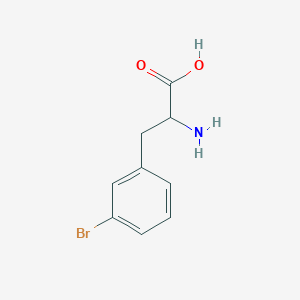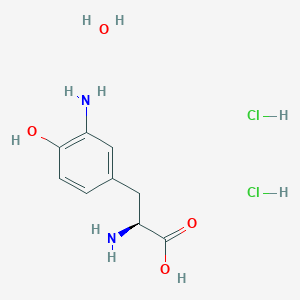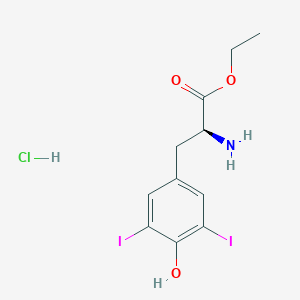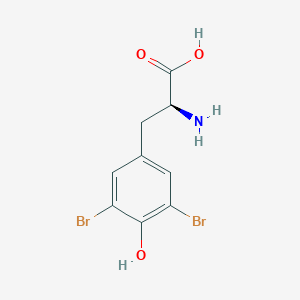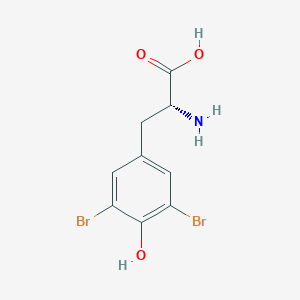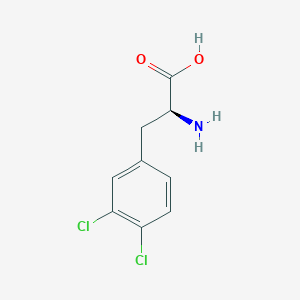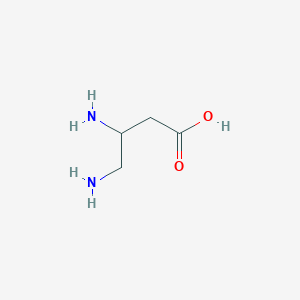
3,4-二氨基丁酸
描述
3,4-Diaminobutanoic acid, also known as DABA, is an amino acid that is not commonly found in proteins . It has a molecular weight of 191.06 and a molecular formula of C4H10N2O2 .
Synthesis Analysis
The synthesis of ®-3,4-Diaminobutanoic acid has been achieved through the desymmetrization of Dimethyl 3-(benzylamino)glutarate via enzymatic ammonolysis . Another chemoenzymatic approach has been used to synthesize a ®-3,4-diaminobutanoic acid derivative with suitable orthogonal protection for solid phase peptide synthesis .Molecular Structure Analysis
The molecular structure of 3,4-Diaminobutanoic acid is represented by the formula C4H10N2O2 . The average mass is 118.134 Da and the monoisotopic mass is 118.074226 Da .科学研究应用
蓝藻中的神经毒性和生物合成: 在蓝藻物种中,3,4-二氨基丁酸与其他二氨基单羧酸(如 2,4-二氨基丁酸)一起被发现。这些化合物在动物和基于细胞的生物测定中具有神经毒性。探索了蓝藻中这些化合物的可能的生物合成途径,它们是神经毒素的环境来源 (Nunn & Codd,2017)。
肽类抗生素和毒素的立体异构体合成: 报道了一种实用的合成方法,用于 2,3-二氨基丁酸的所有四个 N,N'-保护立体异构体。该化合物存在于肽类抗生素、毒素和生物活性分子中。合成涉及烯酰胺的不对称氢化 (Robinson 等,2001)。
存在于植物的根瘤中: 非蛋白氨基酸 2,3-二氨基丁酸已在细叶莲的根瘤中发现。该化合物以两种非对映异构体形式存在,通过比较性 GC 保留时间测量确定 (Shaw 等,1982)。
在空间研究中的应用: 在默奇森陨石中发现了二氨基酸,包括 2,3-二氨基丁酸。它们的存在表明这些化合物可能与早期地球上的生命起源前化学有关,并且可能在生命进化中发挥了作用 (Meierhenrich 等,2004)。
毒理学研究: 在胚胎、青春期和成年斑马鱼模型中检查了 (S)-2,4-二氨基丁酸的毒性。发现它在设想用于其应用的浓度下没有表现出明显的毒性,突出了其作为生物相容材料的潜力 (Ferraiuolo 等,2019)。
生物基生产: 一项研究探讨了由谷氨酸和谷氨酰胺合成生物基琥珀腈,重点介绍了生产生物基 1,4-二氨基丁烷的途径,1,4-二氨基丁烷是聚酰胺生产中使用的工业前体 (Lammens 等,2011)。
安全和危害
未来方向
The presence of β-amino acids like 3,4-Diaminobutanoic acid in natural products produces structural diversity and provides characteristic architectures beyond those of ordinary α-L-amino acids, thus generating significant and unique biological functions . The efficient chemoenzymatic synthesis of a ®-3,4-diaminobutanoic acid derivative has been achieved, which has suitable orthogonal protection for solid phase peptide synthesis . This suggests potential future directions in the field of peptide synthesis.
属性
IUPAC Name |
3,4-diaminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKAYTBBWLDCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562684 | |
| Record name | 3,4-Diaminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diaminobutanoic acid | |
CAS RN |
131530-16-0 | |
| Record name | 3,4-Diaminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



